molecular formula C19H19N3O3 B2486890 (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide CAS No. 613219-77-5

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

Cat. No.: B2486890
CAS No.: 613219-77-5
M. Wt: 337.379
InChI Key: KQTOAGOSCYOPIO-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, also known as BOIH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BOIH belongs to the class of hydrazones, which are compounds that contain a hydrazone group (-NHN=) attached to a carbonyl group (C=O). The unique chemical structure of BOIH makes it a promising candidate for drug development, as it exhibits various biological activities and has shown potential in treating a range of diseases.

Scientific Research Applications

Antitumor Potential

  • A study investigated mononuclear complexes of Cu(II), Ni(II), and Mn(II) with a Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide, which includes compounds structurally similar to (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide. The Cu(II) complex exhibited notable antitumor activity, highlighting the potential of such compounds in cancer therapy (Zhong et al., 2007).

Apoptosis Induction

  • Research discovered a series of substituted benzohydrazides, structurally similar to the compound , that act as inducers of apoptosis. Through Structure-Activity Relationship (SAR) studies, specific derivatives were identified as potent apoptosis inducers, suggesting their potential use in treating cancer by promoting cell death (Sirisoma et al., 2009).

Antioxidant Properties

  • Novel carbohydrazones including isatin derivatives were synthesized and analyzed for their antioxidant properties. Quantum-chemical calculations were used to study the relationship between electronic characteristics and antioxidant properties, demonstrating the compounds' potential in oxidative stress-related therapeutic applications (Çavuş et al., 2020).

Anti-Inflammatory Activity

  • A study synthesized 2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide derivatives and tested them for in vivo anti-inflammatory activity. The compounds showed mild-to-moderate activity, with molecular docking studies suggesting their potential as therapeutic agents due to their interactions with COX-1 and COX-2 enzymes (Jarapula et al., 2016).

Antimicrobial Activity

  • Research on (Z)-4-(4-Substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) Semicarbazide and its derivatives revealed antimicrobial activities, emphasizing the compound's relevance in developing antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Properties

IUPAC Name

N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-3-12-22-15-10-6-4-8-13(15)17(19(22)25)20-21-18(24)14-9-5-7-11-16(14)23/h4-11,23,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWZMPAIIROXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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